(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid

Description

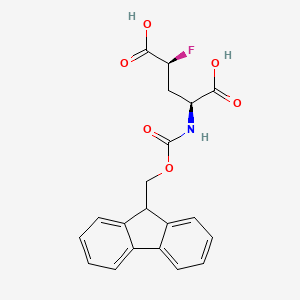

(2S,4S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid is a fluorinated, Fmoc-protected amino acid derivative. Its structure features:

- Fmoc group: A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus, commonly used in solid-phase peptide synthesis (SPPS) due to its base-labile nature .

- Stereochemistry: The (2S,4S) configuration ensures specific spatial orientation critical for peptide chain assembly and biological activity.

This compound is primarily employed as a building block in peptide synthesis, particularly for introducing fluorinated residues to modulate peptide stability, solubility, or binding affinity.

Properties

Molecular Formula |

C20H18FNO6 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid |

InChI |

InChI=1S/C20H18FNO6/c21-16(18(23)24)9-17(19(25)26)22-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 |

InChI Key |

FRADBSUKYLFNIF-IRXDYDNUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[C@@H](C(=O)O)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(=O)O)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.

Formation of Pentanedioic Acid Backbone: This involves the coupling of the protected amino acid with a suitable diacid or diester precursor, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale reactors. The process would be optimized for yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorine-substituted carbon. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can target the carbonyl groups in the pentanedioic acid backbone. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: The fluorine atom can be involved in nucleophilic substitution reactions. Reagents like sodium azide (NaN₃) or thiols can replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: NaN₃ in DMF (dimethylformamide) at elevated temperatures.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving fluorinated substrates. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as building blocks for drug development. The fluorine atom often enhances the metabolic stability and bioavailability of the compounds.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group in automated peptide synthesizers.

Mechanism of Action

The mechanism of action of (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid largely depends on its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The fluorine atom can influence the compound’s reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

Key Observations:

Bromine () offers reactivity for post-synthetic modifications (e.g., Suzuki coupling), unlike fluorine’s inert nature. Trifluoromethoxy-phenyl () increases lipophilicity, favoring membrane penetration in drug candidates.

Stereochemical Influence :

- The (2S,4S) configuration in the target compound ensures precise alignment in peptide chains, whereas (4R) in alters receptor interaction profiles.

Synthetic Utility :

- Compounds with tert-butyl esters () are advantageous for orthogonal protection strategies.

- Unsaturated backbones () enable conjugation or cyclization reactions.

Physicochemical Properties :

- Fluorine’s small size and high electronegativity reduce steric hindrance and increase solubility in polar solvents compared to trifluoromethoxy-phenyl derivatives .

Biological Activity

(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid, often referred to as Fmoc-Glu(4F)-OH, is a fluorinated derivative of glutamic acid. This compound has garnered attention in biochemical research due to its unique structural properties and potential applications in peptide synthesis and drug development.

Chemical Structure and Properties

The chemical structure of Fmoc-Glu(4F)-OH includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect the amino group. The presence of a fluorine atom at the 4-position of the pentanedioic acid backbone enhances the compound's biological activity and stability.

Molecular Formula: C20H20N2O5

Molecular Weight: 372.39 g/mol

CAS Number: 136083-74-4

Fmoc-Glu(4F)-OH primarily acts as a building block in peptide synthesis. The Fmoc group protects the amino functionality, allowing for selective reactions without interfering with other functional groups. Upon deprotection, it can form peptide bonds with other amino acids, facilitating the construction of complex peptides.

Biological Activity

The biological activity of Fmoc-Glu(4F)-OH is largely attributed to its role in peptide synthesis and its interaction with various biological systems:

- Peptide Synthesis: The compound serves as a protected amino acid in the synthesis of peptides that can exhibit various biological activities, including enzyme inhibition and receptor binding.

- Transport Mechanisms: Research indicates that Fmoc-Glu(4F)-OH can be involved in transport mechanisms across cell membranes, particularly through peptide transporters such as PepT1. Studies have shown that compounds similar to Fmoc-Glu(4F)-OH can be substrates for PepT1, suggesting potential applications in drug delivery systems .

Case Studies and Research Findings

-

Peptide Transport Studies:

A study investigated the transport of model thiodipeptide prodrugs designed with Fmoc-Glu(4F)-OH. Results indicated that these compounds could effectively interact with PepT1 transporters, demonstrating their potential for enhancing drug absorption through intestinal epithelial cells . -

Inhibition Studies:

Another investigation focused on the inhibitory effects of peptides synthesized using Fmoc-Glu(4F)-OH on specific enzymes. The findings revealed that modifications at the fluorinated position significantly affected enzyme affinity and selectivity . -

Therapeutic Applications:

The use of Fmoc-Glu(4F)-OH in developing therapeutic peptides has been explored extensively. Its ability to enhance peptide stability and bioavailability makes it a valuable candidate for designing drugs targeting neurodegenerative diseases and metabolic disorders .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fmoc-Glu-OH | C20H21N2O5 | Standard glutamic acid derivative |

| Fmoc-Asp-OH | C20H21N2O5 | Aspartic acid derivative |

| Fmoc-Lys-OH | C22H24N2O5 | Lysine derivative with longer side chain |

Fmoc-Glu(4F)-OH is unique due to its fluorinated structure, which enhances its biochemical properties compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.